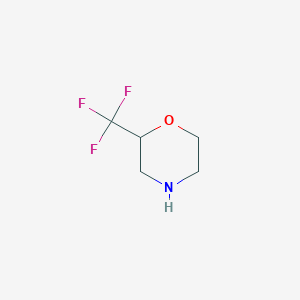
2-(トリフルオロメチル)モルホリン
説明
“2-(Trifluoromethyl)morpholine” is a fluorinated organic compound with the molecular formula C5H8F3NO . It is also known as “TFMM”. There are also hydrochloride versions of this compound, such as “(2R)-2-(trifluoromethyl)morpholine hydrochloride” with a molecular weight of 191.58 .
Synthesis Analysis
The synthesis of morpholines, including 2-(Trifluoromethyl)morpholine, has been a topic of interest in recent years . A common method for the preparation of morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . This method has been used to synthesize various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs .
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)morpholine can be represented by the InChI code 1S/C5H8F3NO.ClH/c6-5(7,8)4-3-9-1-2-10-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 . The molecular weight of the hydrochloride version of this compound is 191.58 .
Chemical Reactions Analysis
The trifluoromethyl group in 2-(Trifluoromethyl)morpholine can participate in various chemical reactions. Recent advances in transition metal-mediated trifluoromethylation reactions have shown the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
科学的研究の応用
医薬品開発
モルホリン誘導体におけるトリフルオロメチル基は、薬物の薬理学的プロファイルを強化することが知られています。 これは、代謝安定性を向上させ、効力を高め、親水性-親油性バランスを調整することができ、特に中枢神経系薬に有益です . この部分は、抗菌作用から抗炎症作用まで、さまざまな活性を示すさまざまなFDA承認薬に組み込まれています .
医薬品化学
医薬品化学において、トリフルオロメチル基のユニークな電子特性と立体特性は、親分子の疎水性、酸性度、水素結合能力などの物理化学的特性を変える可能性があります。 これにより、所望の治療特性を持つ新しい化合物の開発につながる可能性があります .
酵素阻害
モルホリン誘導体は、酵素阻害剤として可能性を示しています。 それらは、アルツハイマー病などの疾患の進行に関与する、ヒトレグメインやコリンエステラーゼなどの酵素に対する阻害効果について研究されています . 酵素活性を調節する能力は、新しい治療法の探索において価値があります。
作用機序
Target of Action
Morpholine derivatives have been found to have a wide variety of pharmacological activities
Mode of Action
Morpholine derivatives are known to interact with various targets, leading to changes in cellular processes . The specific interactions of 2-(Trifluoromethyl)morpholine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Organofluorine compounds, such as 2-(trifluoromethyl)morpholine, are known to interact with many enzymes, affecting various biochemical pathways
Pharmacokinetics
The compound’s molecular weight is 19158 , which may influence its bioavailability
Action Environment
Organofluorine compounds are generally stable and environmentally benign
生化学分析
Biochemical Properties
2-(Trifluoromethyl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reactant in the preparation of derivatives that act as allosteric modulators of metabotropic glutamate receptor 2 (mGluR2), which are potential treatments for neurological and psychiatric disorders . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context.
Cellular Effects
The effects of 2-(Trifluoromethyl)morpholine on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the activity of certain signaling pathways by interacting with key proteins involved in these processes. This can lead to changes in gene expression patterns and alterations in cellular metabolism, ultimately impacting cell function and behavior .
Molecular Mechanism
At the molecular level, 2-(Trifluoromethyl)morpholine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction often involves the trifluoromethyl group, which can form strong interactions with target molecules. Additionally, 2-(Trifluoromethyl)morpholine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethyl)morpholine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(Trifluoromethyl)morpholine is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to changes in cellular behavior and function, highlighting the importance of monitoring its temporal effects .
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)morpholine in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, toxic or adverse effects can occur. Studies have shown that there is a threshold beyond which the compound’s effects become detrimental, leading to potential toxicity and adverse reactions in animal models .
Metabolic Pathways
2-(Trifluoromethyl)morpholine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body. These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic profile of the organism. The compound’s involvement in these pathways underscores its potential impact on metabolic processes .
Transport and Distribution
The transport and distribution of 2-(Trifluoromethyl)morpholine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for predicting the compound’s distribution and its potential effects on cellular function .
Subcellular Localization
2-(Trifluoromethyl)morpholine exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding how the compound exerts its effects at the subcellular level and how it interacts with other biomolecules within the cell .
特性
IUPAC Name |
2-(trifluoromethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAZCYUQNNFOKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


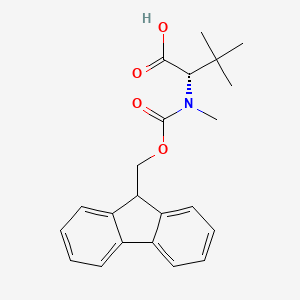
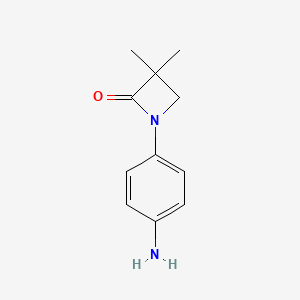
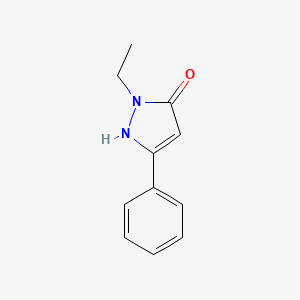
![(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B1442419.png)
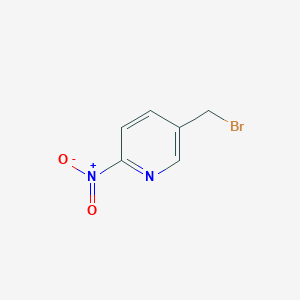

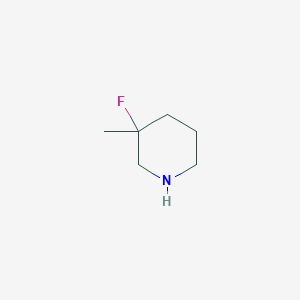
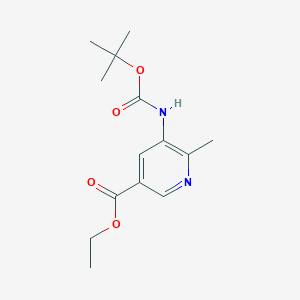

![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)
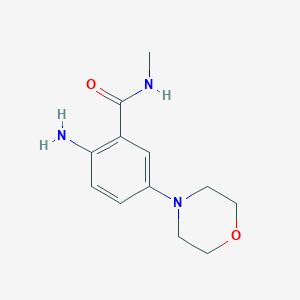
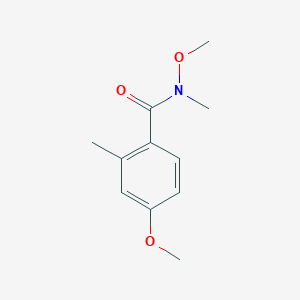
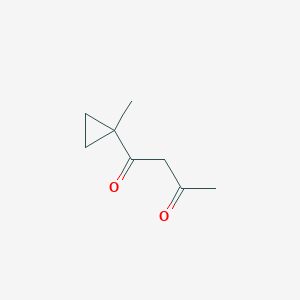
amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)
